4-Bromo-2-cyanobenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

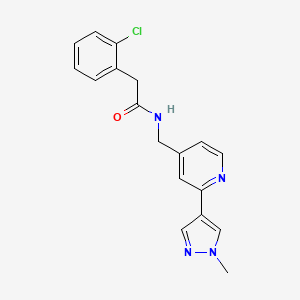

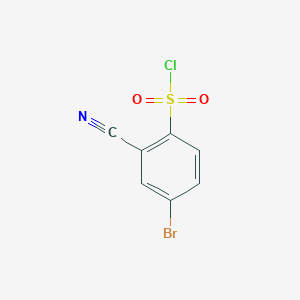

4-Bromo-2-cyanobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO2S . It has a molecular weight of 280.526 Da . It is used in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-cyanobenzenesulfonyl chloride consists of a benzene ring substituted with a bromine atom, a cyano group, and a sulfonyl chloride group .Scientific Research Applications

Pd-Catalyzed Arylation of Heteroaromatics

4-Bromo-2-cyanobenzenesulfonyl chloride has been utilized in the palladium-catalyzed direct arylation of heteroaromatics. The compound, alongside others like 2-, 3-, and 4-bromobenzenesulfonyl chlorides, demonstrates reactivity that allows for the efficient synthesis of arylated heteroarenes without cleaving the C–Br bonds. This process enables further transformations and regioselective arylations across a range of heteroarenes, showcasing the compound's versatility in creating complex bi(hetero)aryl structures (Skhiri et al., 2015).

Solid-Phase Synthesis Applications

The utility of polymer-supported benzenesulfonylamides, prepared from immobilized primary amines and 4-bromo-2-cyanobenzenesulfonyl chloride (or its analogs), in solid-phase synthesis has been highlighted. This approach has enabled the generation of diverse privileged scaffolds through various chemical transformations, including unusual rearrangements. The review of these strategies emphasizes the compound's role in facilitating innovative synthetic pathways in combinatorial chemistry (Fülöpová & Soural, 2015).

Molecular Structure and Spectroscopic Analysis

In-depth studies on the molecular structure, vibrational spectroscopic analysis, and electronic properties of 4-Cyano-2-methoxybenzenesulfonyl chloride (a derivative of the compound of interest) have provided insights into its chemical significance. Through spectroscopic (FTIR) and theoretical methods, researchers have elucidated the compound's molecular geometry, HOMO-LUMO gap, and non-linear optical (NLO) activity. These findings underscore the potential applications of 4-bromo-2-cyanobenzenesulfonyl chloride in developing biologically active compounds and materials with unique electronic and optical properties (Nagarajan & Krishnakumar, 2018).

Desulfitative Heck Reaction

Research has explored the use of 4-bromo-2-cyanobenzenesulfonyl chloride in desulfitative Heck-type reactions. These reactions, conducted with alkenes in the presence of a palladium catalyst, achieve β-arylated Heck-type products without cleavage of the C–Br bonds. The ability to retain these bonds allows for subsequent transformations, demonstrating the compound's utility in synthesizing (poly)halo-substituted stilbene or cinnamate derivatives with complete regio- and stereoselectivities (Skhiri et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2-cyanobenzenesulfonyl chloride are organic groups involved in carbon-carbon bond forming reactions, such as those found in the Suzuki–Miyaura (SM) cross-coupling . These organic groups can be either electrophilic or nucleophilic .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is facilitated by the electrophilic nature of the 4-Bromo-2-cyanobenzenesulfonyl chloride, which allows it to participate in the oxidative addition .

Biochemical Pathways

The main biochemical pathway affected by 4-Bromo-2-cyanobenzenesulfonyl chloride is the SM cross-coupling reaction pathway . This pathway is responsible for the formation of carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Result of Action

The action of 4-Bromo-2-cyanobenzenesulfonyl chloride results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a variety of organic compounds, depending on the specific reactants and conditions used .

Action Environment

The action of 4-Bromo-2-cyanobenzenesulfonyl chloride can be influenced by various environmental factors. For example, the efficiency of the SM cross-coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the reaction environment . Additionally, the stability of the compound may be affected by exposure to light, heat, or certain chemicals.

properties

IUPAC Name |

4-bromo-2-cyanobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO2S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKDPMZQOAIVAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-cyanobenzene-1-sulfonyl chloride | |

CAS RN |

431046-20-7 |

Source

|

| Record name | 4-bromo-2-cyanobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2771545.png)

![2-(3-methoxybenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2771546.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide](/img/structure/B2771553.png)

![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide](/img/structure/B2771557.png)

![4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2771565.png)